3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemistry, and materials science .
Scientific Research Applications
3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Agrochemistry: Used in the development of pesticides and herbicides.
Materials Science: Employed in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its role as an enzyme inhibitor and its effects on various biological pathways.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to exhibit a wide range of biological activities .
Mode of Action
It’s known that pyrazole derivatives can interact with multiple receptors, leading to various biological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of the compound in dmso and methanol suggests it may have good bioavailability.
Result of Action
It’s known that pyrazole derivatives can exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent and selective inhibitor of D-amino acid oxidase (DAO), which protects DAO cells from oxidative stress induced by D-Serine . This interaction is crucial as it prevents formalin-induced tonic pain, highlighting its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been shown to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These effects underscore its potential in regulating cellular energy metabolism and calcium homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it acts as a potent and selective inhibitor of D-amino acid oxidase, thereby protecting cells from oxidative stress . This inhibition is achieved through binding interactions that prevent the enzyme from catalyzing its substrate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained inhibition of target enzymes and prolonged protective effects against oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and energy production . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of D-amino acid oxidase affects the metabolism of D-Serine, a key metabolite in cellular signaling . This interaction underscores its potential impact on metabolic pathways and cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues. Studies have shown that it can be efficiently transported across cell membranes and distributed to specific cellular compartments . This property is crucial for its therapeutic efficacy and targeted delivery.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with D-amino acid oxidase occurs in the mitochondria, where it exerts its protective effects against oxidative stress . This localization is essential for its role in cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1-methyl-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group . Another approach involves the bromination of 1-methyl-1H-pyrazole-5-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromine or NBS: Used for bromination reactions.
Bases (e.g., NaOH, KOH): Used for introducing the carboxylic acid group.
Reducing Agents (e.g., LiAlH4): Used for reduction reactions.
Major Products
Substituted Pyrazoles: Formed through substitution reactions.
Alcohol Derivatives: Formed through reduction of the carboxylic acid group.
Cyclized Products: Formed through cyclization reactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Lacks the carboxylic acid group, making it less versatile in certain reactions.
1-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
Uniqueness
3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of the bromine atom and the carboxylic acid group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Properties
IUPAC Name |
5-bromo-2-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXQQUJUBRXMHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173841-05-9 | |
Record name | 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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